N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide
Overview
Description
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One possible route could involve the nitration of a benzamide precursor followed by the introduction of the furylmethyl and hydroxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(2-furylmethyl)-N-(4-methoxyphenyl)-3-nitrobenzamide: The methoxy group could alter its chemical properties and biological activity.
Uniqueness
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16-8-6-14(7-9-16)19(12-17-5-2-10-25-17)18(22)13-3-1-4-15(11-13)20(23)24/h1-11,21H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWBJFGRQLWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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